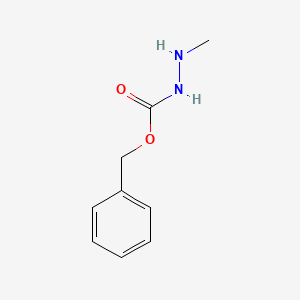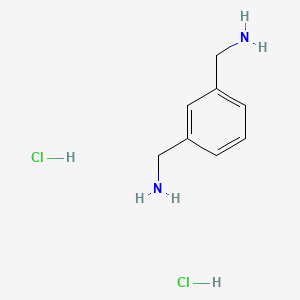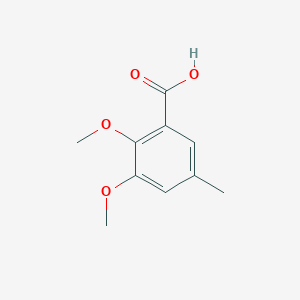
4-(2-Cyclopentylethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyclopentylethyl)aniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the aniline core is substituted with a cyclopentylethyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclopentylethyl)aniline typically involves the alkylation of aniline with a cyclopentylethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}_5\text{H}_9\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{C}_5\text{H}_9\text{CH}_2)\text{NH}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction under milder conditions and with higher selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Cyclopentylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-(2-Cyclopentylethyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(2-Cyclopentylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, facilitating various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Aniline (C6H5NH2): The parent compound, with a simpler structure and broader applications.
Cyclohexylamine (C6H11NH2): Similar in structure but with a cyclohexyl group instead of a cyclopentylethyl group.
N-Phenylcyclopentylamine (C11H15N): Another derivative with a cyclopentyl group attached to the nitrogen atom.
Uniqueness: 4-(2-Cyclopentylethyl)aniline is unique due to the presence of the cyclopentylethyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
4-(2-cyclopentylethyl)aniline |
InChI |
InChI=1S/C13H19N/c14-13-9-7-12(8-10-13)6-5-11-3-1-2-4-11/h7-11H,1-6,14H2 |
Clé InChI |
OTILVSPTFWEBSV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)


![5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B12092392.png)





![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)


![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)

